molecular formula C9H13BrN2O3 B15213442 Uracil, 5-bromo-3-sec-butyl-6-(hydroxymethyl)- CAS No. 22663-43-0

Uracil, 5-bromo-3-sec-butyl-6-(hydroxymethyl)-

Cat. No.: B15213442
CAS No.: 22663-43-0
M. Wt: 277.11 g/mol
InChI Key: RHFWNFBTUQYTLR-UHFFFAOYSA-N
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Description

Uracil, 5-bromo-3-sec-butyl-6-(hydroxymethyl)- (CAS: Not explicitly provided; isomers mentioned in ) is a brominated uracil derivative with structural modifications at positions 3, 5, and 4. Bromacil is synthesized via condensation, cyclization, and bromination of 2-bromobutane and urea, achieving a 60% yield . Alternative methods employ polyethylene glycol-400 as a phase-transfer catalyst, reducing reaction time and enhancing environmental compatibility .

Key properties of Bromacil include:

  • Molecular Formula: C₉H₁₃BrN₂O₂
  • Molecular Weight: 261.15 g/mol
  • Melting Point: 157.5°C .

Bromacil is primarily used as a herbicide, targeting non-crop areas and citrus groves due to its inhibition of photosynthesis .

Properties

CAS No.

22663-43-0

Molecular Formula

C9H13BrN2O3

Molecular Weight

277.11 g/mol

IUPAC Name

5-bromo-3-butan-2-yl-6-(hydroxymethyl)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C9H13BrN2O3/c1-3-5(2)12-8(14)7(10)6(4-13)11-9(12)15/h5,13H,3-4H2,1-2H3,(H,11,15)

InChI Key

RHFWNFBTUQYTLR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C(=O)C(=C(NC1=O)CO)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(sec-butyl)-6-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes:

    Bromination: Starting with a pyrimidine-2,4-dione, a bromination reaction is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.

    Hydroxymethylation: The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde and a suitable catalyst under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 5 undergoes nucleophilic substitution under specific conditions. This reactivity is critical for functionalizing the uracil core:

Reaction Type Reagents/Conditions Outcome Yield References
Bromine ReplacementNaCN (nucleophilic substitution)Substitution of Br with CN, forming 5-cyano derivatives~70% ,
HydrolysisKOH/EtOH (alkaline conditions)Replacement of Br with OH, yielding 5-hydroxy-3-sec-butyl-6-hydroxymethyluracil65–80% ,
  • Mechanistic Insight : Bromine’s electrophilicity at position 5 allows attack by nucleophiles (e.g., CN⁻ or OH⁻), facilitated by polar solvents like ethanol .

Hydroxymethyl Group Reactions

The hydroxymethyl group (-CH₂OH) at position 6 participates in oxidation and esterification:

Reaction Type Reagents/Conditions Outcome Yield References
OxidationH₂O₂/Fe²⁺ (Fenton’s reagent)Conversion to carboxyl group (-COOH)50–60%,
EsterificationAc₂O (acetic anhydride)/H₂SO₄Formation of 6-acetoxymethyl derivative85–90%,
  • Key Finding : Oxidation to the carboxylic acid enhances herbicidal activity, as shown in comparative bioassays .

Cyclization and Ring Formation

The uracil ring serves as a scaffold for synthesizing fused heterocycles:

Reaction Type Reagents/Conditions Outcome Yield References
CyclocondensationNH₂OH·HCl (hydroxylamine)Formation of oxazolo[5,4-d]pyrimidine derivatives60–75% ,
Phase-Transfer CatalysisPEG-400, NaH (cyclization catalyst)Homogeneous synthesis of uracil intermediates>89%
  • Optimization : Phase-transfer catalysts (e.g., PEG-400) improve reaction efficiency by enabling homogeneous conditions .

Bromination and Halogenation

Bromination is a key step in the compound’s synthesis:

Reaction Type Reagents/Conditions Outcome Yield References
Selective BrominationTBCO (tetrabromocyclohexadienone)/CHCl₃Regioselective bromination at position 5>81% ,
Radical BrominationNBS (N-bromosuccinimide)/AIBNNon-selective bromination, leading to di-substituted byproducts30–40%
  • Selectivity : TBCO in chloroform selectively brominates position 5 without overhalogenation .

Metabolic and Degradation Pathways

In biological systems, the compound undergoes enzymatic transformations:

Reaction Type Conditions/Enzymes Outcome Significance References
HydroxylationCytochrome P450 enzymes (rat liver microsomes)Formation of 5-bromo-6-hydroxymethyl-3-sec-butyluracilMajor urinary metabolite in rats ,
DemethylationMicrobial degradation in soilCleavage of the hydroxymethyl group, yielding 5-bromo-3-sec-butyluracilEnvironmental persistence reduction ,
  • Environmental Impact : Soil metabolites show reduced phytotoxicity compared to the parent compound .

Scientific Research Applications

5-Bromo-3-(sec-butyl)-6-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(sec-butyl)-6-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the hydroxymethyl group can influence its binding affinity and specificity towards these targets, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues of Bromacil and Related Uracil Derivatives

Table 1: Structural and Functional Comparisons
Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Applications
Bromacil 5-Br, 3-sec-butyl, 6-CH₃ C₉H₁₃BrN₂O₂ 261.15 Herbicide
3-sec-Butyl-6-methyluracil 3-sec-butyl, 6-CH₃ C₉H₁₄N₂O₂ 182.22 Precursor to Bromacil
5-Bromo-1,3-dimethyl-6-phenyluracil 1-CH₃, 3-CH₃, 5-Br, 6-C₆H₅ C₁₂H₁₁BrN₂O₂ 295.13 Research (unclear, likely pharmacological)
6-Amino-5-bromo-1-methyluracil monohydrate 1-CH₃, 5-Br, 6-NH₂ C₅H₆BrN₃O₂·H₂O 241.04 Pharmaceutical intermediates
5-Bromo-6-methyluracil 5-Br, 6-CH₃ C₅H₅BrN₂O₂ 205.01 Mutagenesis studies
Key Observations:

Substituent Effects on Bioactivity: The sec-butyl group at position 3 in Bromacil enhances lipophilicity, improving soil persistence and herbicidal activity compared to smaller substituents (e.g., methyl in 5-bromo-6-methyluracil) . The hydroxymethyl group in the target compound (vs. methyl in Bromacil) may alter solubility and metabolic pathways, though direct data are lacking.

Synthetic Efficiency: Bromacil synthesis achieves 60% yield using conventional methods , while phase-transfer catalysis (polyethylene glycol-400) reduces reaction time and improves atom economy .

Toxicity and Safety :

  • Bromacil exhibits moderate toxicity (oral LD₅₀ in rats: ~5,200 mg/kg) , whereas 5-bromo-6-methyluracil is more reactive in biological systems due to its simpler structure .

Antioxidant and Pharmacological Comparisons

highlights the role of uracil nucleobases in antioxidant activity. For example:

  • 2'-Keto and 4'-Keto uracil derivatives show antioxidant properties at 100 μM concentrations, with uracil-based compounds outperforming thymine analogs due to smaller steric hindrance .
  • Hydroxymethyl substitution (as in the target compound) may enhance radical scavenging compared to methyl or phenyl groups, though this requires experimental validation.

Salt Derivatives and Solubility

lists Bromacil salts (e.g., dimethylamine, sodium salts), which improve water solubility for formulation in herbicides. These derivatives retain herbicidal activity while enabling easier application .

Biological Activity

Uracil, 5-bromo-3-sec-butyl-6-(hydroxymethyl)- (commonly known as Bromacil), is a derivative of uracil, a pyrimidine nucleobase essential for RNA synthesis. The compound features a bromine atom at the 5-position, a sec-butyl group at the 3-position, and a hydroxymethyl group at the 6-position of the uracil ring. Its chemical formula is C9H13BrN2O2C_9H_{13}BrN_2O_2 and it has been studied for its diverse biological activities, including potential herbicidal effects and impacts on cellular processes.

Chemical Structure

The structural characteristics of Uracil, 5-bromo-3-sec-butyl-6-(hydroxymethyl)- can be summarized as follows:

Component Description
Bromine Atom Located at the 5-position
Sec-butyl Group Attached at the 3-position
Hydroxymethyl Group Present at the 6-position
Molecular Formula C9H13BrN2O2C_9H_{13}BrN_2O_2

Research indicates that Uracil, 5-bromo-3-sec-butyl-6-(hydroxymethyl)- interacts with various biological systems. It has been shown to bind to DNA and RNA structures, potentially leading to mutagenic effects. The compound's major metabolite has significant implications in pharmacology and toxicology, particularly affecting DNA synthesis and repair mechanisms. This interaction is crucial in studies related to mutagenesis and carcinogenesis .

Antimicrobial and Anticancer Properties

The compound has also been investigated for its antimicrobial and anticancer properties. Studies suggest that it may exhibit inhibitory effects on certain cancer cell lines, similar to other uracil derivatives like 5-Fluorouracil, which is widely used in cancer chemotherapy .

Herbicidal Activity

Uracil, 5-bromo-3-sec-butyl-6-(hydroxymethyl)- has been primarily studied for its potential as an herbicide. Its unique structural features contribute to its effectiveness in inhibiting plant growth by interfering with nucleic acid metabolism in target species .

Study on DNA Interaction

A study examining the interaction of Uracil, 5-bromo-3-sec-butyl-6-(hydroxymethyl)- with DNA showed that it could induce mutations in bacterial models. The compound was found to cause base substitutions during DNA replication, leading to increased mutagenesis rates .

Toxicological Assessment

A toxicological assessment revealed that the compound's metabolites could accumulate in biological systems, raising concerns about its long-term effects on human health and the environment. The major metabolite identified was 5-bromo-6-hydroxymethyl-3-sec-butyluracil, which demonstrated significant toxicity in animal models .

Comparative Analysis with Similar Compounds

To understand its biological activity better, a comparative analysis was conducted with structurally similar compounds:

Compound Name Structural Features Biological Activity
Bromacil (5-Bromo-3-sec-butyluracil) Similar bromination and butyl substitutionHerbicidal activity
5-Bromouracil Brominated uracil derivativeKnown mutagen; affects DNA replication
5-Fluorouracil Fluorinated analog of uracilWidely used in cancer chemotherapy

These comparisons highlight how modifications in structure can significantly influence biological activity and applications across different fields.

Q & A

Basic Research Questions

Q. What are the key structural identifiers and synthetic routes for 5-bromo-3-sec-butyl-6-(hydroxymethyl)uracil?

  • Answer : The compound is a brominated uracil derivative with the formula C₉H₁₃BrN₂O₂ (CAS 314-40-9) . A potential synthetic route involves functionalizing 6-methyluracil via bromination at the 5-position, followed by introducing the sec-butyl and hydroxymethyl groups through nucleophilic substitution or alkylation reactions. For example, 6-chloromethyluracil derivatives (e.g., 4-chloromethyluracil) undergo substitution reactions with amines, phenols, or alcohols under mild conditions . Similar methodologies could be adapted for hydroxymethyl group incorporation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Answer : According to safety data sheets (SDS), the compound may cause skin and eye irritation (GHS07 classification). Recommended precautions include wearing gloves/eye protection, working in a well-ventilated area, and storing in tightly closed containers . Contaminated clothing should be removed and washed before reuse .

Advanced Research Questions

Q. How do pH and buffer conditions influence the interaction of 5-bromo-3-sec-butyl-6-(hydroxymethyl)uracil with DNA?

  • Answer : Studies on halogenated uracils (e.g., 5-bromouracil) suggest that binding to DNA is pH-dependent. For example, incubation buffers with 20 mM HEPES at pH 7.5–8.0 and 200 mM NaCl were used to evaluate halogenated uracil incorporation into oligonucleotides . The hydroxymethyl group may alter hydrogen-bonding patterns or steric interactions, necessitating pH optimization to stabilize binding. Comparative studies using circular dichroism (CD) or isothermal titration calorimetry (ITC) under varying pH conditions are recommended .

Q. What analytical techniques are suitable for detecting this compound and its transformation products (TPs)?

  • Answer : Liquid chromatography coupled with high-resolution mass spectrometry (LC-Orbitrap) is effective for identifying TPs. For instance, Bromacil (a related compound) and its TPs (e.g., Bromacil_TP1–TP4) were analyzed using specific chromatographic gradients and mass parameters . Method development should focus on resolving isomers, as noted in LC-Orbitrap data for uracil derivatives .

Q. How can discrepancies in thermodynamic data for acid-base equilibria of substituted uracils be resolved?

  • Answer : Reproducibility issues in dissociation constants (pKa) and thermodynamic parameters (∆G°, ∆H) for 5,6-substituted uracils arise from inconsistent experimental setups . To address this, validate measurements using multiple techniques (e.g., potentiometry, spectrophotometry) and control ionic strength/temperature rigorously. Collaborative inter-laboratory studies are critical for establishing standardized protocols .

Q. Can this compound serve as a biomarker for oxidative stress in toxicological studies?

  • Answer : Antibodies to hydroxymethyl uracil, an oxidized DNA base, were elevated in nickel-exposed workers, correlating with oxidative stress . While 5-bromo-3-sec-butyl-6-(hydroxymethyl)uracil has not been directly tested, its hydroxymethyl group could mimic oxidized DNA bases. ELISA or immunofluorescence assays using specific antibodies (e.g., anti-hydroxymethyl uracil) could validate its biomarker potential .

Q. What computational methods predict the reactivity and stability of hydroxymethyl-substituted uracils?

  • Answer : Density functional theory (DFT) calculations can model electronic effects of substituents on uracil’s reactivity. For example, AI-driven platforms like COMSOL Multiphysics enable simulations of reaction kinetics or stability under varying conditions (e.g., pH, temperature) . Parametrize models using experimental data (e.g., pKa ) to improve predictive accuracy.

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